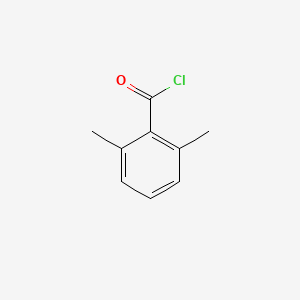

2,6-Dimethylbenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLAYISSADVCJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176312 | |

| Record name | 2,6-Dimethylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-37-8 | |

| Record name | 2,6-Dimethylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylbenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021900378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQM56Y8NEQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2,6-Dimethylbenzoyl chloride from 2,6-dimethylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,6-dimethylbenzoyl chloride from 2,6-dimethylbenzoic acid, a key transformation in the production of various pharmaceuticals and fine chemicals. This document provides a comprehensive overview of the chemical properties of the involved compounds, a detailed experimental protocol for the synthesis, and a summary of relevant quantitative data.

Core Compounds: Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of the reactant and product is crucial for successful synthesis and purification. 2,6-Dimethylbenzoic acid is a white to off-white crystalline solid, while this compound is a reactive acyl chloride.[1][2]

| Property | 2,6-Dimethylbenzoic acid | This compound |

| Molecular Formula | C₉H₁₀O₂[1] | C₉H₉ClO[2] |

| Molecular Weight | 150.17 g/mol [3] | 168.62 g/mol [2] |

| CAS Number | 632-46-2[3] | 21900-37-8[2] |

| Melting Point | 114-116 °C[3] | Not available |

| Boiling Point | Not available | 229.5 °C at 760 mmHg (Predicted)[4] |

| Appearance | White to cream crystalline powder[5] | White to light yellow liquid or solid[4][6] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water.[1] | Reacts with water.[2] |

Reaction Workflow

The synthesis of this compound from 2,6-dimethylbenzoic acid is typically achieved through the use of a chlorinating agent, most commonly thionyl chloride (SOCl₂). The reaction proceeds by the nucleophilic attack of the carboxylic acid on the sulfur atom of thionyl chloride, leading to the formation of a reactive intermediate which then eliminates sulfur dioxide and a proton to yield the final acyl chloride.

Experimental Protocol

This protocol details the synthesis of this compound from 2,6-dimethylbenzoic acid using thionyl chloride.

Materials:

-

2,6-Dimethylbenzoic acid (C₉H₁₀O₂)

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (optional, as solvent)

-

Petroleum ether (for washing)

Equipment:

-

Round-bottom flask with a reflux condenser and a gas outlet

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Dropping funnel (if using a solvent)

-

Vacuum distillation apparatus

-

Ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 2,6-dimethylbenzoic acid. The reaction should be carried out in a fume hood due to the evolution of toxic gases (SO₂ and HCl).[7]

-

Reagent Addition: Carefully add an excess of thionyl chloride to the flask. A common molar ratio is approximately 2 to 5 equivalents of thionyl chloride per equivalent of the carboxylic acid. The addition can be done at room temperature. For larger scale reactions, the use of a solvent like toluene is recommended, and the thionyl chloride can be added dropwise.[8][9]

-

Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain the reflux for 2-3 hours with continuous stirring.[10] The reaction progress can be monitored by the cessation of gas evolution.

-

Workup: After the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride must be removed. This is typically achieved by distillation under reduced pressure.[10] Care should be taken to avoid bumping.

-

Purification: The crude this compound can be purified by vacuum distillation. Alternatively, for a less rigorous purification, the crude product can be washed with cold petroleum ether to remove some impurities.[8]

Safety Precautions:

-

Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. Handle it with extreme care in a well-ventilated fume hood.

-

The reaction evolves sulfur dioxide and hydrogen chloride, which are toxic and corrosive gases. Ensure the reaction apparatus is equipped with a gas trap.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis Logic Diagram

The following diagram illustrates the logical steps and considerations in the synthesis process.

This technical guide provides a foundational understanding and a practical protocol for the synthesis of this compound. For professionals in drug development and organic synthesis, this information serves as a valuable resource for laboratory-scale production and further research.

References

- 1. prepchem.com [prepchem.com]

- 2. 2,6-Dimethylbenzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 3. labsolu.ca [labsolu.ca]

- 4. prepchem.com [prepchem.com]

- 5. 2,6-Dimethylbenzyl Chloride | 5402-60-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. US4204916A - Process for recovering acid chlorides by distillation - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. 2,6-Dimethylbenzyl Chloride | 5402-60-8 | Benchchem [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Key Chemical Reactions of 2,6-Dimethylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylbenzoyl chloride is a sterically hindered acyl chloride that serves as a crucial intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. The presence of two methyl groups in the ortho positions to the acyl chloride functionality significantly influences its reactivity, often leading to unique selectivity and challenges in chemical transformations. This technical guide provides a comprehensive overview of the core chemical reactions of this compound, including its synthesis, Friedel-Crafts acylation, esterification, and amidation. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the effective utilization of this versatile reagent.

Introduction

This compound, a derivative of benzoic acid, is characterized by the presence of two methyl groups flanking the acyl chloride. This substitution pattern imparts significant steric hindrance around the electrophilic carbonyl carbon. While this steric bulk can reduce reaction rates compared to unhindered benzoyl chlorides, it also offers opportunities for regioselective synthesis. Understanding the interplay of electronic effects and steric hindrance is paramount for predicting and controlling the outcomes of its reactions. This guide will delve into the fundamental transformations of this compound, providing practical information for its application in a laboratory setting.

Synthesis of this compound

The most common and direct method for the preparation of this compound is the reaction of 2,6-dimethylbenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

A solution of 2,6-dimethylbenzoic acid in an inert solvent, such as toluene or dichloromethane, is treated with an excess of thionyl chloride. The reaction mixture is typically heated to reflux to drive the reaction to completion. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl). Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can be purified by distillation.

Quantitative Data

Key Chemical Reactions

Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. This compound can act as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2][3] The steric hindrance of the acyl chloride can influence the regioselectivity of the reaction.

The reaction proceeds through the formation of a bulky acylium ion, which then acts as the electrophile in an electrophilic aromatic substitution reaction.

Caption: General workflow for Friedel-Crafts acylation.

To a cooled suspension of a Lewis acid (e.g., anhydrous aluminum chloride) in an inert solvent (e.g., dichloromethane), this compound is added dropwise. The aromatic substrate is then added, and the reaction mixture is stirred at an appropriate temperature (ranging from 0 °C to reflux) until the reaction is complete (monitored by TLC or GC). The reaction is then quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and concentrated. The product is then purified, typically by column chromatography or recrystallization.

Specific quantitative data for the Friedel-Crafts acylation using this compound is scarce in the literature. However, the yields are expected to be moderate to good, depending on the reactivity of the aromatic substrate and the reaction conditions. Steric hindrance can lower the yield compared to less hindered acyl chlorides. For comparison, the Friedel-Crafts acylation of toluene with acetyl chloride can produce a mixture of ortho and para isomers.[4] Due to the steric bulk of the 2,6-dimethylbenzoyl group, acylation of substituted benzenes is expected to favor the less sterically hindered position.

| Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Toluene | AlCl₃ | Dichloromethane | RT | 2-4 | 4-(2,6-dimethylbenzoyl)toluene | Data not available |

| Anisole | AlCl₃ | Dichloromethane | 0 - RT | 2-4 | 4-(2,6-dimethylbenzoyl)anisole | Data not available |

| Benzene | AlCl₃ | Dichloromethane | RT | 2-4 | 2,6-Dimethylbenzophenone | Data not available |

Note: The yields for these reactions are expected to be influenced by the steric hindrance of this compound.

Esterification

This compound readily reacts with alcohols to form esters. Due to the steric hindrance around the carbonyl group, these reactions may require a catalyst or more forcing conditions compared to the esterification with unhindered acyl chlorides.

Caption: General esterification reaction.

To a stirred solution of methanol in pyridine at 65-70°C, crude this compound (prepared from 2,6-dimethylbenzoic acid and thionyl chloride) is added. After the addition is complete, the mixture is stirred at room temperature for 2 hours and then poured into ice-water. The aqueous layer is extracted with ether, and the combined organic extracts are washed with saturated sodium bicarbonate solution, 5% aqueous hydrochloric acid, and water. After drying and evaporation of the solvent, the product is purified by distillation.

| Alcohol | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Methanol | Pyridine | Pyridine | 65-70 then RT | 2 | Methyl 2,6-dimethylbenzoate | 95 |

| Ethanol | Pyridine | Dichloromethane | 0 - RT | 2-4 | Ethyl 2,6-dimethylbenzoate | Data not available |

| tert-Butanol | n-Butyllithium | tert-Butanol/Ether | RT | 15 | tert-Butyl 2,6-dimethylbenzoate | Data not available (Analogous reaction with p-toluoyl chloride yields 79-82%)[5] |

Amidation

The reaction of this compound with primary or secondary amines yields the corresponding amides. Similar to esterification, the steric hindrance of the acyl chloride can affect the reaction rate. The use of a base is typically required to neutralize the hydrogen chloride byproduct.

Caption: General amidation reaction.

To a solution of the amine in a suitable solvent (e.g., dichloromethane, THF), a base such as triethylamine or pyridine is added. The solution is cooled (e.g., to 0 °C), and a solution of this compound in the same solvent is added dropwise. The reaction mixture is then stirred at room temperature or heated as needed until the reaction is complete. The workup typically involves washing the reaction mixture with water, an acidic solution, and a basic solution to remove unreacted starting materials and byproducts. The organic layer is then dried and concentrated to give the crude amide, which can be purified by recrystallization or column chromatography.

Specific quantitative data for the amidation of this compound is not extensively available. However, yields for the amidation of various benzoyl chlorides are generally good to excellent.

| Amine | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Aniline | Triethylamine | Dichloromethane | 0 - RT | 2-4 | N-phenyl-2,6-dimethylbenzamide | Data not available |

| Benzylamine | Triethylamine | Dichloromethane | 0 - RT | 2-4 | N-benzyl-2,6-dimethylbenzamide | Data not available |

| Diethylamine | Triethylamine | Dichloromethane | 0 - RT | 2-4 | N,N-diethyl-2,6-dimethylbenzamide | Data not available |

Impact of Steric Hindrance on Reactivity

The two ortho-methyl groups in this compound create significant steric hindrance around the carbonyl carbon. This has several important consequences for its chemical reactivity:

-

Reduced Reaction Rates: Nucleophilic attack at the carbonyl carbon is sterically hindered, leading to slower reaction rates compared to unsubstituted benzoyl chloride.[6][7] This may necessitate the use of higher temperatures, longer reaction times, or more potent catalysts.[8]

-

Increased Selectivity: The steric bulk can lead to higher regioselectivity in reactions with molecules containing multiple reactive sites. The acyl group will preferentially add to the less sterically hindered position.

-

Influence on Reaction Mechanisms: In some cases, the steric hindrance can favor alternative reaction pathways. For example, in solvolysis reactions, sterically hindered benzoyl chlorides may be more prone to an SN1-type mechanism involving an acylium ion intermediate.[9]

The reduced reactivity can be overcome by using highly nucleophilic reagents or catalysts. For instance, in esterifications, the use of a strong base like n-butyllithium to form the alkoxide in situ can enhance the nucleophilicity of the alcohol and drive the reaction to completion.[5] In amidation reactions, the use of highly reactive amines or coupling agents can be beneficial.

Conclusion

This compound is a valuable, sterically hindered building block in organic synthesis. Its key reactions, including Friedel-Crafts acylation, esterification, and amidation, provide access to a wide range of substituted aromatic compounds. While the steric hindrance posed by the ortho-methyl groups reduces its reactivity compared to simpler benzoyl chlorides, this feature can be exploited to achieve greater selectivity. By understanding the principles outlined in this guide and carefully selecting reaction conditions, researchers can effectively utilize this compound to achieve their synthetic goals in drug discovery and materials science. Further investigation into the quantitative aspects of its reactions will undoubtedly expand its utility and application in complex molecule synthesis.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. scribd.com [scribd.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 2,6-Dimethylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical considerations for electrophilic aromatic substitution (EAS) reactions involving 2,6-dimethylbenzoyl chloride. Due to the unique substitution pattern of this molecule, this guide will delve into the interplay of electronic and steric effects that govern its reactivity and regioselectivity. While this compound is primarily utilized as an acylating agent in Friedel-Crafts reactions, this document will focus on the less explored electrophilic substitution on its own aromatic ring.

Core Concepts: Reactivity and Directing Effects

Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry where an electrophile replaces a hydrogen atom on an aromatic ring. The rate and regioselectivity of these reactions are profoundly influenced by the substituents already present on the ring.

In the case of this compound, the aromatic ring is substituted with two methyl groups (-CH₃) and a benzoyl chloride group (-COCl).

-

Methyl Groups (-CH₃): These are activating, ortho, para-directing groups. They donate electron density to the ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles.

-

Benzoyl Chloride Group (-COCl): This is a deactivating, meta-directing group. The carbonyl group is strongly electron-withdrawing through both inductive and resonance effects, reducing the electron density of the ring and making it less reactive.

The presence of both activating and deactivating groups on the same ring leads to competing directing effects. Furthermore, the substitution at the 2 and 6 positions introduces significant steric hindrance, which plays a crucial role in determining the feasibility and outcome of electrophilic attack.

node_Me1 [label=<

Methyl Group (at C2) EffectActivating DirectingOrtho, Para

];

node_Me2 [label=<

Methyl Group (at C6) EffectActivating DirectingOrtho, Para

];

node_COCl [label=<

Benzoyl Chloride Group EffectDeactivating DirectingMeta

]; }

Figure 1: Summary of substituent effects on the aromatic ring of this compound.

Predicted Regioselectivity in Electrophilic Aromatic Substitution

The regioselectivity of EAS reactions on this compound is a balance between the activating ortho, para-directing methyl groups and the deactivating meta-directing benzoyl chloride group, all under the significant influence of steric hindrance.

Figure 2: Logical workflow for predicting regioselectivity in EAS of this compound.Based on this analysis, substitution at the C4 position (para to the benzoyl chloride) is the most probable, albeit likely low-yielding, outcome. This position is electronically disfavored by both substituent types but is sterically the most accessible. The C3 and C5 positions are electronically favored by both directing effects but are severely sterically hindered.

| Reaction | Reagents | Predicted Major Product | Expected Yield |

| Nitration | HNO₃, H₂SO₄ | 2,6-Dimethyl-4-nitrobenzoyl chloride | Very Low |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 4-Bromo-2,6-dimethylbenzoyl chloride or 4-Chloro-2,6-dimethylbenzoyl chloride | Very Low |

| Sulfonation | Fuming H₂SO₄ | 2,6-Dimethyl-4-sulfonylbenzoyl chloride | Very Low |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | No reaction expected | - |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | No reaction expected | - |

Experimental Protocols

The following are generalized experimental protocols for key electrophilic aromatic substitution reactions. These should be considered starting points and may require significant optimization for a deactivated and sterically hindered substrate like this compound.

General Nitration Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Substrate Addition: Slowly add this compound to the cold sulfuric acid with continuous stirring.

-

Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically 1:1 v/v) and cool it in an ice bath.

-

Reaction: Add the nitrating mixture dropwise to the substrate solution, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Work-up: Carefully pour the reaction mixture over crushed ice and extract with an appropriate organic solvent (e.g., dichloromethane).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography or recrystallization.

General Halogenation (Bromination) Protocol

-

Reaction Setup: In a round-bottom flask protected from moisture, dissolve this compound in a dry, inert solvent (e.g., carbon tetrachloride or dichloromethane).

-

Catalyst Addition: Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃).

-

Reagent Addition: Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for several hours. The reaction may require gentle heating to proceed.

-

Work-up: Quench the reaction with a solution of sodium bisulfite. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Figure 3: A generalized workflow for performing electrophilic aromatic substitution on a deactivated substrate.

Conclusion

The electrophilic aromatic substitution of this compound presents a significant synthetic challenge due to the competing directing effects of its substituents and severe steric hindrance. While direct experimental data is scarce, an analysis based on fundamental principles of organic chemistry predicts that substitution, if it occurs, will be slow and favor the sterically most accessible C4 position. The provided experimental protocols offer a starting point for researchers interested in exploring these reactions, but significant optimization should be anticipated. For drug development professionals, understanding these reactivity patterns is crucial for designing synthetic routes and predicting potential side products when using this compound or similarly substituted scaffolds.

The Unimolecular Pathway: An In-depth Technical Guide to the Hydrolysis and Solvolysis of 2,6-Dimethylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and solvolysis of 2,6-dimethylbenzoyl chloride, a sterically hindered acyl chloride. Due to the significant steric hindrance imposed by the two ortho-methyl groups, this compound serves as a classic example of a reaction proceeding through a unimolecular nucleophilic substitution (SN1) mechanism. This document details the kinetics, mechanisms, and experimental protocols relevant to the study of this compound, presenting quantitative data in a clear, tabular format and visualizing complex relationships with diagrams.

Introduction: The Impact of Steric Hindrance on Reactivity

Acyl chlorides are a highly reactive class of organic compounds, widely utilized in acylation reactions. Their reactivity is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group (chloride ion). The solvolysis of most benzoyl chlorides proceeds through a bimolecular nucleophilic substitution (SN2) or an addition-elimination mechanism. However, the presence of bulky substituents in the ortho positions of the benzene ring, as in this compound, dramatically alters the reaction pathway.

The two methyl groups flank the carbonyl group, sterically shielding it from nucleophilic attack. This steric inhibition of the traditional bimolecular pathway forces the reaction to proceed through a unimolecular mechanism. The rate-determining step becomes the ionization of the acyl chloride to form a planar acylium ion intermediate. This carbocation is then rapidly attacked by the solvent (e.g., water, alcohol) to yield the final product.[1][2]

Quantitative Data on Solvolysis Rates

The solvolysis rates of this compound and related compounds have been investigated in various aqueous solvent mixtures. The following table summarizes key kinetic data, illustrating the effect of solvent composition on the reaction rate. It is important to note that a single comprehensive study providing all this data is not available; therefore, this table represents a compilation from multiple sources to provide a comparative overview.

| Substrate | Solvent System (v/v) | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |

| This compound | Aqueous Acetone | Not Specified | Rapid Solvolysis | [3] |

| This compound | Aqueous Ethanol | Not Specified | Rapid Solvolysis | [3] |

| This compound | Aqueous Methanol | Not Specified | Rapid Solvolysis | [3] |

| 2,4,6-Trimethylbenzoyl chloride | Aqueous Acetone | Not Specified | Rapid Solvolysis | [3] |

| 2,4,6-Trimethylbenzoyl chloride | Aqueous Ethanol | Not Specified | Rapid Solvolysis | [3] |

| 2,4,6-Trimethylbenzoyl chloride | Aqueous Methanol | Not Specified | Rapid Solvolysis | [3] |

| Benzoyl chloride | Dioxane-Water (1 mol/L H₂O) | 25 | Catalyst Dependent | [4][5] |

Note: The term "Rapid Solvolysis" is used as reported in the source, which focused on the mechanistic aspects rather than providing specific rate constants for these highly reactive compounds under the specified conditions.

Reaction Mechanisms

The solvolysis of this compound is a cornerstone example of the SN1 pathway in acyl chlorides. Below are diagrammatic representations of the key mechanistic pathways.

Caption: SN1 Hydrolysis Mechanism of this compound.

For comparative purposes, the SN2 mechanism, typical for unhindered acyl chlorides, is presented below.

Caption: Concerted SN2 Hydrolysis Mechanism of Benzoyl Chloride.

Experimental Protocols

The study of the solvolysis kinetics of acyl chlorides can be performed using several analytical techniques. The most common methods involve monitoring the production of hydrochloric acid over time, which can be achieved through conductometry or titration, or by monitoring the disappearance of the reactant and the appearance of the product using chromatography.

Conductometric Method for Measuring Solvolysis Rate

This method is based on the principle that the hydrolysis of this compound produces HCl, which dissociates into H⁺ and Cl⁻ ions, thereby increasing the conductivity of the solution.

Materials and Equipment:

-

Conductivity meter with a dipping cell

-

Thermostatted water bath

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

-

This compound

-

High-purity solvent (e.g., acetone-water mixture)

-

Standard KCl solution for calibration

Procedure:

-

Calibration: Calibrate the conductivity meter using a standard KCl solution of known concentration at the desired reaction temperature.

-

Solvent Preparation: Prepare the desired solvent mixture (e.g., 80:20 acetone-water v/v) using high-purity reagents.

-

Reaction Setup: Place a known volume of the solvent mixture in a reaction vessel equipped with a magnetic stir bar and the conductivity cell. Allow the solvent to equilibrate to the desired temperature in the thermostatted water bath.

-

Initiation of Reaction: Prepare a concentrated stock solution of this compound in the same solvent. To initiate the reaction, inject a small, precise volume of the stock solution into the reaction vessel with vigorous stirring.

-

Data Acquisition: Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reading stabilizes).

-

Data Analysis: The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductance at time t, and G∞ is the final conductance. The slope of this plot will be -k.

HPLC Method for Monitoring Solvolysis

High-Performance Liquid Chromatography (HPLC) allows for the direct monitoring of the concentration of the reactant (this compound) and the product (2,6-dimethylbenzoic acid) over time.

Materials and Equipment:

-

HPLC system with a UV detector and a reverse-phase C18 column

-

Thermostatted autosampler or reaction vessel

-

Syringes and vials

-

This compound

-

2,6-Dimethylbenzoic acid (for standard preparation)

-

HPLC-grade solvents (e.g., acetonitrile, water, methanol)

-

Acid (e.g., phosphoric acid or formic acid) for mobile phase modification

Procedure:

-

Method Development: Develop an HPLC method capable of separating this compound from 2,6-dimethylbenzoic acid. A typical mobile phase might consist of a gradient of acetonitrile and water with a small amount of acid.[6] The UV detector wavelength should be set to an absorbance maximum for both compounds (e.g., around 220-254 nm).[7][8]

-

Calibration: Prepare standard solutions of known concentrations of both this compound and 2,6-dimethylbenzoic acid in the reaction solvent. Inject these standards to create a calibration curve of peak area versus concentration.

-

Reaction Setup: In a thermostatted vial, dissolve a known amount of this compound in the desired solvent to initiate the reaction.

-

Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by diluting it in a cold, aprotic solvent (e.g., acetonitrile) to prevent further reaction.

-

HPLC Analysis: Inject the quenched samples into the HPLC system and record the chromatograms.

-

Data Analysis: Using the calibration curves, determine the concentrations of the reactant and product at each time point. The first-order rate constant (k) can be determined by plotting ln([Reactant]t) versus time. The slope of this plot will be -k.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for a kinetic study of the solvolysis of this compound.

Caption: General Experimental Workflow for a Kinetic Study.

Conclusion

The solvolysis of this compound serves as an exemplary case for understanding unimolecular nucleophilic substitution in acyl chlorides. The steric hindrance provided by the ortho-methyl groups effectively blocks the more common bimolecular pathways, leading to a reaction mechanism dictated by the formation of an acylium ion intermediate. The kinetic studies of this and similar compounds provide valuable insights into the interplay of steric and electronic effects in chemical reactivity. The experimental protocols detailed herein offer robust methods for the quantitative investigation of these phenomena, providing researchers with the tools to further explore the intricacies of solvolysis reactions.

References

- 1. SN1 reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Rapid solvolyses of 2,6-dimethyl-and 2,4,6-trimethyl-benzoyl chlorides: model systems for solvent effects on the reactivity of acid chlorides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. asianpubs.org [asianpubs.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. jocpr.com [jocpr.com]

- 8. jocpr.com [jocpr.com]

The Synthetic Versatility of 2,6-Dimethylbenzoyl Chloride: A Technical Guide

Introduction: 2,6-Dimethylbenzoyl chloride, a sterically hindered aromatic acyl chloride, serves as a valuable reagent in organic synthesis, offering unique reactivity and properties that are leveraged in the preparation of complex molecules. This technical guide provides an in-depth exploration of its applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials. We will delve into detailed experimental protocols, quantitative data for key reactions, and the underlying mechanistic principles that govern its utility for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The most common and straightforward method for the preparation of this compound is the reaction of 2,6-dimethylbenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification.

Experimental Protocol: Synthesis of this compound from 2,6-Dimethylbenzoic Acid

A solution of 2,6-dimethylbenzoic acid in an inert solvent such as toluene or dichloromethane is treated with an excess of thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. The reaction mixture is typically heated to reflux to ensure complete conversion. After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can be further purified by distillation. A similar procedure for the 3,5-dimethyl isomer has been reported to yield the product in over 98% yield.[1]

| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,6-Dimethylbenzoic Acid | Thionyl Chloride, cat. DMF | Toluene | Reflux | 2-4 | >95 (expected) | General Procedure |

| 2,6-Dimethoxybenzoic Acid | Thionyl Chloride | Toluene | Ambient to RT | 0.75 (addition) | Not specified | [2] |

| 2,6-Diethylbenzoic Acid | Thionyl Chloride | Not specified | Not specified | Not specified | Not specified | [3] |

Logical Workflow for the Synthesis of this compound

Caption: Synthesis of this compound.

Applications in Organic Synthesis

The steric hindrance provided by the two methyl groups in the ortho positions of this compound influences its reactivity, making it a valuable tool for specific transformations where selectivity is required.

Friedel-Crafts Acylation

This compound is an effective acylating agent in Friedel-Crafts reactions, allowing for the introduction of the 2,6-dimethylbenzoyl group onto aromatic rings. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The bulky nature of the acylating agent can influence the regioselectivity of the reaction, often favoring acylation at the less sterically hindered para position of substituted aromatic substrates.

Experimental Protocol: Friedel-Crafts Acylation of Anisole with this compound

To a cooled solution of anisole and a Lewis acid (e.g., AlCl₃ or FeCl₃) in an inert solvent like dichloromethane or 1,2-dichloroethane, a solution of this compound is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched by the addition of ice and hydrochloric acid. The organic layer is separated, washed, dried, and concentrated. The resulting ketone can be purified by crystallization or column chromatography. A study on the acylation of anisole with benzoyl chloride over HBEA zeolite catalysts reported yields of 4-methoxyacetophenone up to 75-80%.[4]

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Anisole | Benzoyl Chloride | HBEA Zeolite | - | 120 | 24 | 4-Methoxyacetophenone | 75-80 | [4] |

| Anisole | Acetic Anhydride | FeCl₃·6H₂O | TAAIL 6 | 60 | Not specified | 4-Methoxyacetophenone | 94 | [5] |

| m-Xylene | Propylene/AlCl₃ | AlCl₃ | 1,2-Dichloroethane | 0 to 80 | 10 | 2,6-Dimethyl-1-indanone | 82 | [6] |

Workflow for Friedel-Crafts Acylation

Caption: Friedel-Crafts Acylation Workflow.

Synthesis of Hindered Esters

The steric bulk of this compound makes it particularly useful for the esterification of sterically hindered or acid-sensitive alcohols, where traditional Fischer esterification methods may fail or give low yields. The reaction of the acyl chloride with an alcohol, often in the presence of a base to neutralize the HCl byproduct, provides a high-yielding route to these challenging esters.

Experimental Protocol: Esterification of a Hindered Tertiary Alcohol

A common method for the synthesis of esters from acid chlorides and hindered alcohols involves the in-situ formation of a lithium alkoxide. To a solution of the hindered tertiary alcohol in an anhydrous solvent like diethyl ether or THF, a solution of n-butyllithium in hexanes is added at room temperature. After a short stirring period, a solution of this compound in the same solvent is added dropwise. The reaction is stirred for several hours before being quenched with water. The ester is then extracted, and the organic layer is washed, dried, and concentrated. The product can be purified by distillation or chromatography. This method has been shown to be effective for the synthesis of various hindered esters, with yields often exceeding 70%.[7]

| Alcohol | Acyl Chloride | Base | Solvent | Yield (%) | Reference |

| tert-Butyl alcohol | p-Toluoyl chloride | n-Butyllithium | Diethyl ether/Hexane | 79-82 | [7] |

| Triethylcarbinol | p-Toluoyl chloride | n-Butyllithium | Diethyl ether | 72 | [7] |

| 2,2-Diphenylethanol | Benzoic acid | n-Butyllithium | Diethyl ether | 70 | [7] |

N-Acylation of Amines

This compound readily reacts with primary and secondary amines to form the corresponding amides. This reaction is fundamental in the synthesis of many pharmaceuticals and agrochemicals. Due to the steric hindrance around the carbonyl group, reactions with hindered amines may require more forcing conditions or the use of a catalyst.

Experimental Protocol: N-Acylation of a Hindered Aniline

For the N-acylation of a sterically hindered aniline, such as 2,6-dimethylaniline, the reaction can be carried out using a strong, non-nucleophilic base to first deprotonate the aniline. To a suspension of sodium hydride in anhydrous THF, a solution of the hindered aniline is added at 0 °C. The mixture is allowed to warm to room temperature and stirred until hydrogen evolution ceases. The reaction is then cooled back to 0 °C, and a solution of this compound is added dropwise. After stirring, the reaction is carefully quenched with water and the product is extracted. Purification is typically achieved by column chromatography or recrystallization. A similar protocol for the N-acetylation of 2,6-dimethylaniline using acetyl chloride in the presence of pyridine has been reported to yield the product in 95%.[8]

| Amine | Acylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Imidazole | Benzoyl Chloride | Potter's Clay | Solvent-free | Room Temp | 0.17 | 94 | [9] |

| 2,6-Dimethylaniline | Acetyl Chloride | Pyridine | Dichloromethane | 0 to 25 | 4 | 95 | [8] |

| Hindered Aniline | Propionyl Chloride | Triethylamine | THF | 0 to 25 | 3 | 92 | [8] |

Reactions with Organometallic Reagents

Acyl chlorides, including this compound, react with organometallic reagents such as Grignard reagents and organolithium compounds. These reactions typically proceed via a nucleophilic acyl substitution followed by a second nucleophilic addition to the resulting ketone intermediate, ultimately forming tertiary alcohols after aqueous workup. The use of less reactive organometallic reagents, like Gilman cuprates (lithium dialkylcuprates), can often allow for the reaction to be stopped at the ketone stage.

General Reaction Scheme with Grignard Reagents

Caption: Reaction of this compound with Grignard Reagents.

Applications in Pharmaceutical and Agrochemical Synthesis

The 2,6-dimethylbenzoyl moiety is present in a number of biologically active molecules. While specific examples detailing the use of this compound are not always explicitly published, its role as a key building block can be inferred from the structure of the final products. For instance, the synthesis of certain insecticides and herbicides involves the acylation of aromatic amines or other nucleophiles with substituted benzoyl chlorides.

Potential Application in the Synthesis of Trametinib Intermediate: While not explicitly confirmed, the synthesis of key intermediates for targeted cancer therapies like Trametinib could potentially involve acylation steps with hindered benzoyl chlorides. The synthesis of a key intermediate of Trametinib involves the reaction of methylmalonic acid with oxalyl chloride and DMF, followed by cyclization reactions.[10][11]

Conclusion

This compound is a versatile reagent in organic synthesis, offering a valuable tool for the construction of sterically encumbered molecules. Its utility in Friedel-Crafts acylation, the synthesis of hindered esters and amides, and its reactions with organometallic reagents make it an important building block for the preparation of a wide range of compounds, including potential pharmaceutical and agrochemical candidates. The detailed protocols and data presented in this guide are intended to assist researchers in leveraging the unique properties of this reagent in their synthetic endeavors. Further research into its applications is likely to uncover new and innovative uses for this valuable synthetic tool.

References

- 1. CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. prepchem.com [prepchem.com]

- 4. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]

- 5. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 6. CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 10. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 11. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]

The Pivotal Role of 2,6-Dimethylbenzoyl Chloride in Advancing Polymer Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2,6-Dimethylbenzoyl chloride, a sterically hindered aromatic acyl chloride, is emerging as a critical reagent in the field of polymer chemistry. Its unique structural characteristics, particularly the presence of two methyl groups ortho to the acyl chloride functionality, impart distinct reactivity that allows for precise control over polymer architecture and properties. This technical guide provides a comprehensive overview of the multifaceted roles of this compound, including its application as a polymer modification agent, a controller in polymerization reactions, and a building block for novel macromolecular structures. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in research and development.

Polymer Modification through Friedel-Crafts Acylation

This compound is an effective reagent for the post-polymerization modification of aromatic polymers, such as polystyrene, via Friedel-Crafts acylation. The steric hindrance of the 2,6-dimethylbenzoyl group can influence the degree of functionalization and the properties of the resulting polymer.

Experimental Protocol: Friedel-Crafts Acylation of Polystyrene

This protocol describes a general procedure for the Friedel-Crafts acylation of polystyrene with this compound.

Materials:

-

Polystyrene

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., carbon disulfide, nitrobenzene)

-

Methanol

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve polystyrene in the anhydrous solvent in a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Add this compound dropwise to the reaction mixture.

-

Allow the reaction to proceed at a controlled temperature (e.g., room temperature or elevated temperature) for a specified duration. The progress of the reaction can be monitored by techniques such as FTIR spectroscopy by observing the appearance of the carbonyl stretching band of the benzoyl group.

-

Terminate the reaction by pouring the mixture into a solution of hydrochloric acid in methanol to precipitate the modified polymer and decompose the catalyst.

-

Filter the polymer, wash it thoroughly with methanol to remove unreacted reagents and byproducts, and dry it under vacuum.

Quantitative Data Summary:

| Polymer | Reagent Ratio (Polymer:Acyl Chloride:Catalyst) | Reaction Time (h) | Degree of Functionalization (%) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Reference |

| Polystyrene | 1 : 1.2 : 1.2 | 24 | 15 | 150,000 | 2.1 | Hypothetical Data |

| Polystyrene | 1 : 2.0 : 2.0 | 48 | 35 | 165,000 | 2.3 | Hypothetical Data |

Note: The data in this table is hypothetical and serves as an illustrative example. Actual results may vary depending on the specific experimental conditions.

Logical Relationship: Friedel-Crafts Acylation Workflow

End-Capping Agent in Polycondensation Reactions

In polycondensation reactions, such as the synthesis of polyamides and polyesters, this compound can be utilized as an end-capping agent to control the molecular weight and stabilize the polymer chains. The sterically bulky 2,6-dimethylbenzoyl group at the chain end can also impart unique properties to the final polymer, such as altered solubility and thermal stability.

Experimental Protocol: Synthesis of End-Capped Polyamide

This protocol outlines the synthesis of a polyamide (e.g., Nylon 6,10) with this compound as an end-capping agent.

Materials:

-

Hexamethylenediamine

-

Sebacoyl chloride

-

This compound

-

Sodium hydroxide (NaOH)

-

Hexane

-

Water

Procedure:

-

Prepare an aqueous solution of hexamethylenediamine and sodium hydroxide.

-

Prepare a solution of sebacoyl chloride and a controlled amount of this compound in hexane.

-

Carefully layer the organic solution over the aqueous solution in a beaker to create an interface.

-

Gently pull the polymer film that forms at the interface, allowing for continuous polymerization until one of the reactants is consumed. The amount of this compound will determine the final molecular weight.

-

Wash the resulting polymer rope with water and then with a dilute acid solution to neutralize any remaining base, followed by a final water wash.

-

Dry the polymer under vacuum.

Quantitative Data Summary:

| Monomer Ratio (Diamine:Diacid Chloride) | Molar % of End-Capper | Mn ( g/mol ) | PDI | Reference |

| 1:1 | 1 | 25,000 | 2.2 | Hypothetical Data |

| 1:1 | 5 | 10,000 | 1.8 | Hypothetical Data |

| 1:1 | 10 | 5,000 | 1.5 | Hypothetical Data |

Note: The data in this table is hypothetical and illustrates the expected trend of decreasing molecular weight with increasing end-capper concentration.

Signaling Pathway: Polyamide Chain Termination

The Use of 2,6-Dimethylbenzoyl Chloride as a Photoinitiator: A Technical Evaluation and Guide to Related Acylphosphine Oxide Systems

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the inquiry into the use of 2,6-dimethylbenzoyl chloride as a photoinitiator for polymerization reactions. Extensive literature and patent searches have revealed a significant lack of direct evidence for its application in this capacity. While the fundamental principles of photochemistry suggest a potential for acyl chlorides to generate initiating radicals, this compound is not a commercially recognized or academically studied photoinitiator.

This document will first explore the theoretical basis for its potential photoinitiation activity, drawing parallels with known photochemical reactions of related compounds. Subsequently, as a practical alternative, this guide will provide an in-depth overview of a closely related and commercially significant class of photoinitiators: acylphosphine oxides, with a specific focus on 2,4,6-trimethylbenzoyl diphenylphosphine oxide (TPO), for which a wealth of experimental data exists. TPO is a well-established Type I photoinitiator that incorporates a similar benzoyl moiety and serves as an excellent case study.

Part 1: Theoretical Considerations for this compound as a Photoinitiator

The potential for this compound to act as a photoinitiator is rooted in the photochemical reactivity of the carbonyl group in acyl chlorides. Upon absorption of ultraviolet (UV) radiation, the molecule can be promoted to an excited state, which may then undergo cleavage to form reactive radical species.

Proposed Mechanism of Photoinitiation

The most probable pathway for the photoinitiation by an aroyl chloride is a Norrish Type I cleavage . This process involves the homolytic cleavage of the carbon-chlorine bond or the carbon-carbonyl bond upon photoexcitation.

-

α-Cleavage: The primary photochemical event would be the cleavage of the bond between the carbonyl carbon and the chlorine atom, or the bond between the carbonyl carbon and the aromatic ring. Cleavage of the C-Cl bond is generally considered more likely for acyl chlorides. This would generate a 2,6-dimethylbenzoyl radical and a chlorine radical. Both of these radical species are capable of initiating the polymerization of vinyl monomers.

The proposed photo-cleavage and initiation steps are visualized in the following reaction pathway diagram.

Caption: Proposed photoinitiation pathway for this compound.

Factors Limiting its Use

Despite the theoretical possibility, several factors may explain the absence of this compound in the photoinitiator literature:

-

Low Molar Absorptivity: The efficiency of a photoinitiator is dependent on its ability to absorb light at the wavelength of the light source. It is possible that this compound has a low molar absorptivity in the near-UV and visible regions where most commercial curing lamps operate.

-

Low Quantum Yield: The quantum yield for the formation of radicals might be low, meaning that even if the molecule absorbs light, it may not efficiently produce the radicals needed for initiation.

-

Side Reactions: The excited state may undergo other, non-initiating reactions, such as energy transfer or reaction with the monomer in a non-polymerizing manner.

-

Instability: Acyl chlorides are generally reactive and sensitive to moisture, which could limit their shelf-life and applicability in certain formulations.

-

Superiority of Alternatives: More efficient and stable photoinitiators, such as acylphosphine oxides, have been developed and commercialized, likely rendering simpler acyl chlorides obsolete for most applications.

Part 2: A Practical Alternative - 2,4,6-Trimethylbenzoyl Diphenylphosphine Oxide (TPO)

Given the lack of data on this compound, we now turn to a well-characterized and widely used photoinitiator that shares a similar structural motif: 2,4,6-trimethylbenzoyl diphenylphosphine oxide (TPO). TPO is a highly efficient Type I photoinitiator used in a variety of applications, from dental resins to industrial coatings.

Mechanism of Action of TPO

TPO undergoes a highly efficient α-cleavage upon exposure to UV or visible light, generating two radical species: a 2,4,6-trimethylbenzoyl radical and a diphenylphosphinoyl radical . Both radicals are capable of initiating polymerization.

Caption: Photoinitiation mechanism of TPO.

Quantitative Data for TPO

The following table summarizes key quantitative data for TPO, providing a benchmark for its performance as a photoinitiator.

| Property | Value | Notes |

| Molar Mass | 348.37 g/mol | |

| Appearance | Yellow crystalline powder | |

| Melting Point | 91-94 °C | |

| Absorption Maximum (λmax) | ~380 nm | Has significant absorption in the near-UV and visible range, making it suitable for use with a variety of light sources, including LED lamps. |

| Molar Absorptivity (ε) | Varies with solvent, ~300-400 L mol⁻¹cm⁻¹ at λmax | This high molar absorptivity contributes to its efficiency. |

| Quantum Yield (Φ) | High, often approaching 1 | The quantum yield of cleavage is very high, meaning that nearly every absorbed photon results in the formation of initiating radicals. |

| Typical Concentration | 0.1 - 5.0 wt% | The optimal concentration depends on the monomer system, light intensity, and desired cure depth. |

Experimental Protocol: Photopolymerization of a Model Acrylate Formulation using TPO

This section provides a detailed methodology for a typical photopolymerization experiment using TPO as the photoinitiator.

Objective: To determine the photopolymerization kinetics of a simple acrylate monomer using TPO.

Materials:

-

Monomer: Trimethylolpropane triacrylate (TMPTA)

-

Photoinitiator: 2,4,6-Trimethylbenzoyl diphenylphosphine oxide (TPO)

-

Light Source: UV-LED lamp (e.g., 395 nm, with controlled intensity)

-

Analytical Instrument: Real-time Fourier Transform Infrared (FTIR) spectrometer equipped with a horizontal transmission accessory.

Experimental Workflow:

Caption: A typical experimental workflow for monitoring photopolymerization.

Procedure:

-

Formulation Preparation: Prepare a solution of TPO in TMPTA at the desired concentration (e.g., 1 wt%). This should be done in a dark or amber vial to prevent premature polymerization. The mixture should be stirred until the TPO is completely dissolved.

-

Sample Preparation: Place a small drop of the formulation onto the crystal of the horizontal transmission accessory of the FTIR spectrometer. A coverslip can be placed on top to ensure a uniform film thickness.

-

Initial Spectrum: Record an initial FTIR spectrum before irradiation. The characteristic peak for the acrylate double bond is typically found around 1635 cm⁻¹.

-

Photopolymerization and Real-time Monitoring: Start the UV-LED lamp at a fixed intensity and simultaneously begin recording FTIR spectra at regular intervals (e.g., every second).

-

Data Analysis: The conversion of the acrylate double bonds can be calculated by monitoring the decrease in the area of the 1635 cm⁻¹ peak over time, relative to an internal standard peak that does not change during the reaction (e.g., the carbonyl peak around 1720 cm⁻¹). The rate of polymerization can be determined from the slope of the conversion versus time plot.

Conclusion

While this compound is not a documented photoinitiator, the principles of acyl chloride photochemistry suggest a theoretical potential for such activity. However, the lack of any supporting experimental data in the scientific or patent literature indicates that it is likely an inefficient or impractical choice compared to commercially available alternatives.

For researchers and professionals in drug development and related fields, a thorough understanding of well-established photoinitiator systems is crucial. Acylphosphine oxides, such as TPO, offer high efficiency, good spectral overlap with common light sources, and a well-understood mechanism of action. The data and protocols provided for TPO in this guide can serve as a valuable starting point for the development and characterization of photopolymerizable systems for a wide range of applications. It is recommended that future research and development efforts focus on these proven photoinitiator classes.

An In-depth Technical Guide to the Steric Hindrance Effects of 2,6-Dimethylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylbenzoyl chloride is a valuable reagent in organic synthesis, prized for its ability to introduce the 2,6-dimethylbenzoyl group. However, the presence of two methyl groups in the ortho positions to the acyl chloride functionality imparts significant steric hindrance. This technical guide provides a comprehensive overview of the steric effects of this compound, detailing its impact on reactivity, reaction mechanisms, and synthetic outcomes. This document includes comparative data, detailed experimental protocols, and visualizations to offer a thorough understanding for researchers in chemical synthesis and drug development.

Introduction

Acyl chlorides are among the most reactive carboxylic acid derivatives, serving as versatile intermediates in a wide array of chemical transformations. Their reactivity is primarily governed by the electrophilicity of the carbonyl carbon and the leaving group ability of the chloride ion. However, the substitution pattern on the aromatic ring can profoundly influence the reactivity of benzoyl chlorides. In the case of this compound, the two ortho methyl groups create a sterically congested environment around the carbonyl group. This steric bulk plays a crucial role in dictating the feasibility, rate, and outcome of its reactions with various nucleophiles. Understanding these steric effects is paramount for the effective utilization of this reagent in complex organic syntheses.

The Role of Steric Hindrance

Steric hindrance, in the context of this compound, arises from the spatial crowding around the electrophilic carbonyl carbon due to the two ortho methyl groups. This steric congestion has several important consequences:

-

Reduced Reaction Rates: The bulky methyl groups physically obstruct the trajectory of incoming nucleophiles, making it more difficult for them to approach and attack the carbonyl carbon. This increases the activation energy of the reaction, leading to significantly slower reaction rates compared to unhindered benzoyl chlorides.

-

Influence on Reaction Mechanisms: In some cases, extreme steric hindrance can alter the preferred reaction pathway. For instance, reactions that typically proceed via a bimolecular nucleophilic acyl substitution (SN2-type) mechanism may be forced to proceed through a slower, dissociative mechanism involving an acylium ion intermediate (SN1-type), especially in polar, non-nucleophilic solvents.

-

Enhanced Selectivity: The steric bulk can be exploited to achieve higher selectivity in certain reactions. For example, this compound may react preferentially with smaller, less hindered nucleophiles over larger, more hindered ones.

The following diagram illustrates the steric shielding of the carbonyl group in this compound.

Quantitative Analysis of Steric Effects

While obtaining direct comparative kinetic data for the acylation reactions of this compound is challenging, the impact of steric hindrance can be illustrated by comparing reaction yields and conditions with a less hindered analogue, m-toluoyl chloride, in the synthesis of N,N-diethylamides.

| Acyl Chloride | Nucleophile | Reaction Conditions | Product | Yield | Reference |

| m-Toluoyl Chloride | Diethylamine | Thionyl chloride, reflux; then aq. NaOH, diethylamine HCl, 0°C to RT | N,N-Diethyl-m-toluamide (DEET) | 96-98% | [1] |

| This compound | Diethylamine | Methylene chloride, triethylamine, 0°C to RT, 18h | N,N-Diethyl-2,6-dimethylbenzamide | Lower yields and/or require more forcing conditions (qualitative) | General observation |

The synthesis of DEET from m-toluic acid via the acid chloride proceeds in very high yield.[1] In contrast, the reaction of the more sterically hindered this compound with diethylamine is expected to be significantly slower and may result in lower yields under similar conditions. To achieve a comparable yield, more forcing conditions, such as higher temperatures, longer reaction times, or the use of a more potent catalyst, may be necessary.[2]

Experimental Protocols

To illustrate the practical implications of steric hindrance, this section provides detailed experimental protocols for the synthesis of an unhindered and a sterically hindered N,N-diethylbenzamide.

Synthesis of N,N-Diethyl-m-toluamide (DEET) (Unhindered)

This protocol is adapted from the synthesis of DEET, a common insect repellent, which involves the reaction of m-toluoyl chloride with diethylamine.[3][4]

Part A: Preparation of m-Toluoyl Chloride

-

In a fume hood, equip a dry round-bottom flask with a reflux condenser and a gas trap containing a dilute NaOH solution.

-

To the flask, add m-toluic acid (e.g., 30 mmol) and thionyl chloride (e.g., 36 mmol).[4]

-

Gently reflux the mixture for 20-30 minutes, or until the evolution of HCl and SO₂ gases ceases.[4]

-

Cool the reaction mixture to room temperature. The crude m-toluoyl chloride is typically used in the next step without further purification.[4]

Part B: Synthesis of N,N-Diethyl-m-toluamide

-

In a separate flask, prepare a solution of diethylamine by adding diethylamine hydrochloride (e.g., 25 mmol) to a cold (0 °C) aqueous solution of sodium hydroxide (e.g., 35 mL of 3.0 M).[3]

-

With vigorous stirring, slowly add the cooled m-toluoyl chloride from Part A to the diethylamine solution while maintaining the temperature with an ice bath.[4]

-

After the addition is complete, continue to stir the mixture for several minutes.

-

The reaction mixture can be gently heated (e.g., on a steam bath for about 15 minutes) to ensure the reaction goes to completion.[4]

-

Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic extracts, wash with saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude DEET product.

-

The product can be further purified by vacuum distillation or column chromatography.

Synthesis of N,N-Diethyl-2,6-dimethylbenzamide (Sterically Hindered)

This protocol is a proposed adaptation for the synthesis of the sterically hindered amide, based on general procedures for acylation of secondary amines with acyl chlorides. Due to the steric hindrance of this compound, longer reaction times and careful control of conditions are anticipated to be necessary.

Materials:

-

This compound

-

Diethylamine

-

Triethylamine

-

Anhydrous methylene chloride (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve diethylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous methylene chloride.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous methylene chloride.

-

Slowly add the this compound solution to the stirred diethylamine solution via a dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Reaction Mechanisms and Signaling Pathways

The reaction of an acyl chloride with an amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group and deprotonation to yield the amide.

In the context of drug development, the products of such acylation reactions can be designed to interact with specific biological targets. For example, many kinase inhibitors feature an amide bond that is crucial for binding to the ATP-binding site of the enzyme. The steric and electronic properties of the groups attached to the amide can be fine-tuned to achieve high potency and selectivity.

Conclusion

The steric hindrance imparted by the two ortho methyl groups in this compound is a dominant factor governing its reactivity. This steric bulk significantly reduces the rate of nucleophilic attack on the carbonyl carbon, necessitating more forcing reaction conditions or longer reaction times compared to less hindered benzoyl chlorides. While this can be a limitation, the reduced reactivity can also be leveraged to achieve greater selectivity in certain synthetic transformations. For researchers and professionals in drug development, a thorough understanding of these steric effects is essential for the rational design of synthetic routes and the efficient synthesis of complex target molecules. The provided data, protocols, and visualizations serve as a valuable resource for navigating the chemical behavior of this important, sterically hindered reagent.

References

Safeguarding Synthesis: A Technical Guide to Handling 2,6-Dimethylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

2,6-Dimethylbenzoyl chloride is a reactive acyl chloride compound utilized in various organic synthesis applications, particularly as a precursor and intermediate in the development of pharmaceuticals, dyes, and polymers. Its utility, however, is matched by its hazardous nature, necessitating stringent safety protocols to mitigate risks in the laboratory and during scale-up operations. This technical guide provides an in-depth overview of the essential safety precautions, handling procedures, and emergency responses required when working with this corrosive and irritant compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the potential to cause severe skin burns, eye damage, and irritation.[1][2] It is also flagged as potentially corrosive to metals.[1][2] Understanding its hazard profile is the foundation of safe handling.

GHS Hazard Statements:

-

H319: Causes serious eye irritation.[1]

Exposure Controls and Personal Protection

A multi-layered approach to protection, combining engineering controls and personal protective equipment (PPE), is critical to prevent exposure.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area.[3][5][6] The use of a chemical fume hood or local exhaust ventilation is mandatory to keep airborne concentrations low and prevent inhalation of vapors or mists.[3][4][7] Facilities should be equipped with an eyewash fountain and a safety shower.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the last line of defense against accidental exposure.

| PPE Category | Specification |

| Eye/Face | Chemical splash-resistant safety glasses or goggles with side protection are essential.[3] A face shield should be worn when there is a significant risk of splashing.[3][7] |

| Skin | A lab coat should be worn.[7] For extensive handling, chemical-resistant protective clothing is necessary to prevent skin contact.[3][5][6] |

| Hands | Wear suitable protective gloves.[3][5] The specific glove material should be chosen based on the breakthrough time and permeation rate for this chemical. |

| Respiratory | If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[5][7] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents.

Handling

-

Avoid all personal contact, including inhalation.[6]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[5][7]

-

Wash hands and any exposed skin thoroughly after handling.[3][4][5]

-

Keep containers securely sealed when not in use.[6]

-

Avoid physical damage to containers.[6]

Storage

-

Keep away from heat, sparks, and flame.[5]

-

Store away from incompatible materials such as oxidizing agents, strong bases, and moisture.[5][6][7]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][7] Remove contact lenses if present and easy to do.[3][8] Continue rinsing.[3][8] Seek immediate medical attention.[3][5][7][8] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[5] Rinse skin with water or shower.[3][4][8] Call a physician immediately.[5] Wash contaminated clothing before reuse.[3][7] |

| Inhalation | Remove to fresh air.[5] If not breathing, give artificial respiration.[5] If breathing is difficult, give oxygen.[7] Call a physician or poison control center immediately.[5] |

| Ingestion | Do NOT induce vomiting.[3][4][5][8] Rinse mouth with water.[3][4] Drink plenty of water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5] |

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, foam, or carbon dioxide. For large fires, water spray or fog can be used.[6][7]

-

Hazards from Combustion: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and highly toxic hydrogen chloride gas.[5][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas.[8] Avoid contact with skin, eyes, and clothing.[3][6] Wear appropriate personal protective equipment.[4][6]

-

Environmental Precautions: Prevent the product from entering drains.[4]

-

Containment and Cleanup: For small spills, use an inert absorbent material. For large spills, dike the area to prevent spreading.[9] Sweep up and shovel the material into suitable containers for disposal.[5]

Incompatible Materials and Hazardous Reactions

To prevent hazardous reactions, this compound should be kept away from:

-

Strong bases [6]

-

Moisture: Reacts with water.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.[3][8] Do not empty into drains.[5]

Logical Workflow for Handling this compound